molecular formula C21H21FN4O3 B2871595 3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide CAS No. 1340842-38-7

3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No. B2871595
CAS RN: 1340842-38-7
M. Wt: 396.422
InChI Key: VFAXIIKEGJGPKR-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide” is a complex organic molecule that contains several functional groups. These include a fluoro group, a methoxy group, a pyridinyl group, an oxadiazolyl group, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzene ring. The presence of the fluoro and methoxy groups on the benzene ring suggests that the compound might exhibit interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the fluoro group is often quite inert, but can be displaced by nucleophiles in certain conditions . The oxadiazole group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic ring might suggest that the compound has a relatively high boiling point and is likely soluble in organic solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The pyridinyl and oxadiazolyl groups are common in medicinal chemistry and are often involved in binding to biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its physical properties in more detail, or investigating its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-28-17-8-7-14(12-16(17)22)19(27)25-21(9-3-2-4-10-21)20-24-18(26-29-20)15-6-5-11-23-13-15/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXIIKEGJGPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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